4'-methoxy-alpha-Ethylaminovalerophenone (hydrochloride)

概要

説明

4’-methoxy-α-Ethylaminovalerophenone (hydrochloride) is an analytical reference standard that is structurally classified as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research uses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable alkylating agent to form the corresponding intermediate.

Amine Addition: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.

Ketone Formation: The resulting product undergoes a ketone formation reaction to yield the final compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

化学反応の分析

Types of Reactions

4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used[][1].

科学的研究の応用

Pharmacological Studies

Research on 4'-Methoxy-alpha-Ethylaminovalerophenone has primarily focused on its stimulant properties, which are similar to those of other cathinones. These studies often investigate the compound's effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways.

Analytical Chemistry

The compound serves as an analytical reference standard in laboratories for the detection and quantification of similar substances in biological samples. Its unique chemical structure allows it to be distinguished from other stimulants in forensic toxicology.

Behavioral Studies

Behavioral research has utilized this compound to understand its impact on animal models, particularly regarding addiction and dependency patterns. Such studies help elucidate the mechanisms by which cathinones affect behavior and cognition.

Case Study 1: Forensic Analysis

A study conducted on the detection of new psychoactive substances (NPS) highlighted the role of 4'-Methoxy-alpha-Ethylaminovalerophenone in forensic toxicology. The compound was identified in several samples collected from users, demonstrating the necessity for updated analytical methods to detect emerging substances. The study emphasized the importance of maintaining a comprehensive database of NPS for law enforcement agencies .

Case Study 2: Pharmacodynamics

Research investigating the pharmacodynamics of various cathinones, including 4'-Methoxy-alpha-Ethylaminovalerophenone, revealed significant interactions with serotonin receptors. This study aimed to compare the effects of different derivatives on behavioral outcomes in rodent models, providing insights into their potential therapeutic uses or risks .

Regulatory Status

The legal status of 4'-Methoxy-alpha-Ethylaminovalerophenone varies by region, with many countries classifying it as a controlled substance due to its stimulant properties. In the United States, it falls under various state regulations concerning synthetic drugs, reflecting ongoing concerns about public health and safety related to designer drugs .

類似化合物との比較

Similar Compounds

4-methyl-alpha-Ethylaminopentiophenone (hydrochloride): Another cathinone with a methyl group instead of a methoxy group.

4-fluoro-alpha-Ethylaminovalerophenone (hydrochloride): Contains a fluoro group instead of a methoxy group.

4’-methoxy-alpha-pyrrolidinopentiophenone:生物活性

4'-Methoxy-α-Ethylaminovalerophenone (hydrochloride), a compound classified as a cathinone, has garnered attention in pharmacological research due to its potential biological activities. Cathinones are a class of substances known for their stimulant effects and are structurally related to amphetamines. This article delves into the biological activity of this compound, highlighting its pharmacological properties, research findings, and case studies.

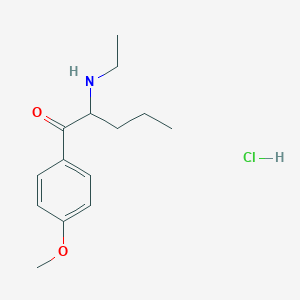

Chemical Structure and Properties

4'-Methoxy-α-Ethylaminovalerophenone (hydrochloride) is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 252.74 g/mol

This compound features a methoxy group and an ethylamino side chain, which contribute to its biological activity.

Stimulant Effects

Research indicates that cathinones, including 4'-methoxy-α-Ethylaminovalerophenone, exhibit stimulant properties similar to those of amphetamines. These effects are primarily mediated through the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS).

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of this compound. For instance, studies have shown that modifications in the side chains of related compounds can significantly affect their activity against cancer cell lines:

| Compound | IC (μM) | Cell Line |

|---|---|---|

| B1 | 0.013 | H1975 |

| B2 | >50 | A549 |

| B7 | 0.297 | H1975 |

These results suggest that structural modifications can enhance or diminish biological activity, indicating a need for further exploration of the structure-activity relationship (SAR) .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4'-methoxy-α-Ethylaminovalerophenone remains under investigation. However, similar compounds have demonstrated rapid absorption and significant metabolic pathways involving cytochrome P450 enzymes. Toxicological studies indicate potential neurotoxic effects at high concentrations, necessitating careful dose management in therapeutic contexts.

Case Studies

A review of case studies involving cathinones highlights the clinical implications of using such compounds. For example, acute intoxication cases have been documented where users experienced severe adverse effects due to overdose. In one study, yohimbine hydrochloride, an alpha-2 adrenoreceptor antagonist with similar stimulant properties, was linked to fatal outcomes when consumed in excessive amounts .

Computational Studies

Recent advancements in computational methods have facilitated the drug discovery process for compounds like 4'-methoxy-α-Ethylaminovalerophenone. Virtual screening techniques have been employed to identify potential targets and optimize lead compounds for enhanced efficacy .

特性

IUPAC Name |

2-(ethylamino)-1-(4-methoxyphenyl)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-6-13(15-5-2)14(16)11-7-9-12(17-3)10-8-11;/h7-10,13,15H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYNPRNAJATPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)OC)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344799 | |

| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17837-89-7 | |

| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。